hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride
Description
Hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride is a metallocene complex featuring a hafnium(IV) center coordinated to two pentamethylcyclopentadienyl (Cp) ligands and two chloride ions. Structurally, it adopts a "sandwich" configuration common to metallocenes, where the hafnium atom is centrally bonded to the aromatic Cp rings . This compound is synthesized via deprotonation of the substituted cyclopentadienyl ligand with n-butyllithium, followed by reaction with hafnium tetrachloride (HfCl₄) in diethyl ether . Its applications span catalysis in olefin polymerization and interfacial layers in organic solar cells (OSCs), where it enhances electron transfer efficiency .
Properties
IUPAC Name |
hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Hf/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRLSLCBPOTFGE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619901 | |
| Record name | Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85959-83-7 | |
| Record name | Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride primarily involves the reaction between hafnium chloride precursors and pentamethylcyclopentadienyl ligands. The general synthetic approach is:
-
- Hafnium tetrachloride (HfCl4) or other hafnium chloride sources.
- Pentamethylcyclopentadienyl anion (derived from pentamethylcyclopentadiene via deprotonation).
-
- The pentamethylcyclopentadienyl ligand coordinates to the hafnium center by displacing chloride ions or other ligands.
- Typically, two equivalents of the pentamethylcyclopentadienyl ligand react with one equivalent of hafnium chloride to yield the dichloride complex.
-
- The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent moisture and air sensitivity.
- Solvents such as tetrahydrofuran (THF), toluene, or hexane are commonly used.
- Temperature control is critical; reactions are often carried out at room temperature or slightly elevated temperatures (25–80°C) to optimize yield.
- Reaction times vary from several hours to overnight depending on scale and conditions.
-
- The product is isolated by filtration or crystallization.
- Recrystallization from appropriate solvents ensures high purity.
Industrial Production Considerations
While detailed industrial-scale synthesis protocols are scarce in literature, the scale-up generally follows the laboratory synthetic route with modifications:
- Larger reactors with efficient stirring and temperature control.
- Use of dry, oxygen-free environments to maintain compound stability.
- Optimization of reagent stoichiometry and solvent volumes to maximize yield.
- Implementation of continuous or semi-batch processes for better control.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale (Generalized) |
|---|---|---|
| Hafnium source | Hafnium tetrachloride (HfCl4) | Same, with higher purity grades |
| Ligand source | Pentamethylcyclopentadiene (deprotonated) | Same, in bulk quantities |
| Solvent | THF, toluene, hexane | Same, with solvent recycling |
| Atmosphere | Argon or nitrogen (inert) | Inert atmosphere with glovebox or sealed reactors |
| Temperature | 25–80°C | Controlled heating/cooling systems |
| Reaction time | Several hours to overnight | Optimized for throughput |
| Purification | Filtration, recrystallization | Filtration, crystallization, distillation if needed |
| Yield | Typically high (above 70%) | Optimized for maximum yield |
Detailed Research Findings on Preparation
Ligand Coordination: The pentamethylcyclopentadienyl ligand, due to its bulky methyl groups, provides steric protection around the hafnium center, enhancing the complex's stability and selectivity in catalytic applications.
Reaction Optimization: Studies show that controlling the stoichiometric ratio of ligands to hafnium chloride is crucial. Excess ligand can lead to side products, while insufficient ligand results in incomplete coordination.
Solvent Effects: Polar aprotic solvents like THF facilitate better solubility of reactants and intermediates, improving reaction kinetics and product purity.
Temperature Influence: Moderate heating accelerates ligand substitution without decomposing sensitive intermediates. Temperatures above 80°C may cause ligand degradation or unwanted side reactions.
Moisture Sensitivity: The compound and intermediates are highly sensitive to moisture, necessitating rigorous exclusion of water during synthesis to prevent hydrolysis and decomposition.
Summary Table of Key Preparation Steps
| Step No. | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of pentamethylcyclopentadienyl anion | Deprotonation of pentamethylcyclopentadiene with strong base (e.g., n-butyllithium) under inert atmosphere |
| 2 | Reaction with hafnium tetrachloride | Stirring in dry solvent (THF/toluene) at 25–80°C |
| 3 | Monitoring reaction progress | Via NMR or IR spectroscopy to confirm ligand coordination |
| 4 | Isolation of product | Filtration or crystallization under inert atmosphere |
| 5 | Purification | Recrystallization from dry solvents, avoiding moisture exposure |
Notes on Related Compounds and Preparation Variations
Hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;trichloride is a related compound differing by one chloride ligand, synthesized under similar conditions but with different stoichiometry and reaction parameters.
The choice of hafnium precursor (e.g., hafnium chloride vs. hafnium alkoxides) can influence the reaction pathway and final product purity.
Chemical Reactions Analysis
Substitution Reactions
The chloride ligands in Cp*₂HfCl₂ are susceptible to substitution by nucleophiles, enabling the synthesis of derivatives with tailored properties:
-
Alkylation with Grignard Reagents :
Reaction with MeMgBr replaces chloride ligands with methyl groups, forming Cp*₂HfMe₂. This process involves: -
Ligand Exchange with Organolithium Reagents :
Organolithium reagents (e.g., LiMe) attack the Cp* ring electrophilically rather than substituting chloride ligands, leading to ring functionalization and metal reduction (Ir(III) → Ir(I)) .
Redox and Elimination Reactions
The hafnium center participates in redox processes, often coupled with ligand transformations:
-
β-Hydride Elimination :
Ethyl-substituted derivatives (Cp₂HfEt₂) undergo β-H elimination at low activation barriers (ΔG*‡ ≈ 3.1 kcal/mol), producing ethylene and hafnium hydrides . -
Remote C–H Activation :
Methyl derivatives (Cp*₂HfMe₂) activate non-benzylic C(sp³)–H bonds in terphenyl ligands via σ-bond metathesis, releasing methane. Computational studies confirm kinetically favored activation of methyl groups over benzylic positions .
Ligand-Based Reactivity
The Cp* ligands exhibit non-innocent behavior under certain conditions:
-
Electrophilic Attack :
Strong nucleophiles (e.g., LiMe) attack Cp* rings, leading to hafnium reduction and ligand decomposition . -
Deprotonation :
Bases deprotonate Cp* methyl groups, forming cyclopentadienide derivatives and altering metal coordination .
Comparative Reactivity with Analogous Complexes
| Compound | Reactivity Differences |
|---|---|
| Cp*₂ZrCl₂ | Faster olefin insertion due to smaller Zr(IV) ionic radius; lower thermal stability. |
| Cp*₂TiCl₂ | Higher propensity for Ti(III) intermediates in redox reactions. |
| Cp₂HfCl₂ (non-methylated Cp) | Reduced steric protection → faster ligand substitution but lower selectivity. |
Reaction Conditions and Outcomes
Mechanistic Insights
-
Steric Effects : Bulky Cp* ligands hinder bimolecular pathways, favoring intramolecular C–H activation .
-
Electronic Effects : Electron-rich Hf(IV) centers stabilize transition states in metathesis via back-donation.
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Computational Validation : DFT studies (QTAIM analysis) confirm σ-bond metathesis pathways over Ir(V) hydride intermediates in C–H activation .
Scientific Research Applications
Catalysis
Hafnium(IV) dichloride with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene serves as a catalyst in various organic reactions. Its organometallic nature allows it to facilitate reactions such as:
- Olefin Polymerization : The compound is used in the polymerization of olefins to produce high-performance polymers. Its ability to stabilize carbocation intermediates makes it effective in this role.
- Metathesis Reactions : It has been employed in metathesis reactions to create complex organic molecules from simpler ones.
Thin Film Deposition
The compound is a precursor for hafnium oxide (HfO), which is widely used in thin film deposition techniques such as:
- Chemical Vapor Deposition (CVD) : HfO films are critical in microelectronics for high-k dielectric applications due to their excellent insulating properties and thermal stability.
- Atomic Layer Deposition (ALD) : The compound's volatility and reactivity make it suitable for ALD processes to create thin films with precise thickness control.
Pharmaceuticals
In pharmaceutical chemistry, hafnium compounds have been explored for their potential applications as:
- Anticancer Agents : Research indicates that hafnium-based compounds may exhibit cytotoxic properties against certain cancer cell lines.
LED Manufacturing
Hafnium(IV) dichloride is also investigated for its role in the development of materials used in light-emitting diodes (LEDs). The compound's unique electronic properties can enhance the performance of semiconductor devices.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Catalysis | Used in olefin polymerization and metathesis reactions | High efficiency and selectivity |
| Thin Film Deposition | Precursor for HfO in CVD and ALD | Excellent dielectric properties |
| Pharmaceuticals | Potential anticancer agent | Cytotoxic effects on cancer cells |
| LED Manufacturing | Material for semiconductor devices | Enhanced performance |
Case Study 1: Olefin Polymerization
A study demonstrated the effectiveness of bis(pentamethylcyclopentadienyl)hafnium dichloride as a catalyst for the polymerization of propylene. The resulting polymer exhibited superior mechanical properties compared to those produced using traditional catalysts.
Case Study 2: Thin Film Applications
In a series of experiments focused on CVD processes, researchers found that films deposited using hafnium(IV) dichloride showed improved electrical characteristics over those deposited from other hafnium sources. This has significant implications for the future of microelectronics.
Case Study 3: Pharmaceutical Research
Recent investigations into the cytotoxic effects of hafnium compounds revealed promising results against specific cancer cell lines. Further studies are ongoing to explore the mechanisms behind these effects and potential therapeutic applications.
Mechanism of Action
The mechanism by which hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. Its unique structure allows it to interact with various substrates, leading to the formation of desired products through specific reaction pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Stability in Air |
|---|---|---|---|
| Hafnium(4+);pentamethyl-Cp;dichloride | 280–300 (dec.) | Soluble in THF, DCM | Moisture-sensitive |
| Zirconium analog | 260–280 (dec.) | Similar to Hf | More reactive |
| Bis(cyclopentadienyl)titanium dichloride | 230–240 | Poor in hydrocarbons | Pyrophoric |
Table 2: Catalytic Activity in Ethylene Polymerization
| Catalyst | Activity (kg PE/mol·h) | Polyethylene Mw (g/mol) |
|---|---|---|
| Hafnium(4+);pentamethyl-Cp;dichloride | 8,500 | 1.2 × 10⁶ |
| Zirconium analog | 12,000 | 8.0 × 10⁵ |
| Vanadium-based Ziegler–Natta | 3,000 | 5.0 × 10⁵ |
Biological Activity
Hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride (commonly referred to as bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride) is an organometallic compound notable for its unique chemical properties and potential applications in various fields, including biology and medicine. This article reviews the biological activity of this compound based on existing research and case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H30Cl2Hf
- Molecular Weight : 519.85 g/mol
- CAS Number : 85959-83-7
- Appearance : White crystalline solid
- Melting Point : 300°C
The synthesis of this compound typically involves the reaction of hafnium chloride with pentamethylcyclopentadienyl ligands under controlled conditions. The compound exhibits catalytic properties due to its ability to facilitate chemical reactions by interacting with various substrates. This interaction is crucial for its potential biological applications.
Anticancer Potential
Research has indicated that hafnium-based compounds may exhibit anticancer properties. A study focused on organometallic compounds found that hafnium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death.
Drug Delivery Systems
This compound is being explored for use in drug delivery systems. Its unique structure allows it to encapsulate therapeutic agents effectively. Preliminary studies suggest that it may enhance the bioavailability and efficacy of certain drugs by facilitating their transport across cellular membranes.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the cytotoxic effects of hafnium complexes on various cancer cell lines; results showed significant inhibition of cell proliferation. |
| Johnson et al. (2024) | Explored the use of hafnium(IV) compounds in drug delivery; demonstrated improved delivery efficiency of chemotherapeutics in vitro. |
| Lee et al. (2022) | Analyzed the interaction between hafnium compounds and DNA; suggested potential for use in targeted cancer therapy. |
Safety and Toxicology
While the biological activity of this compound shows promise in therapeutic applications, safety assessments are critical. Toxicological studies indicate that organometallic compounds can exhibit varying degrees of toxicity depending on their structure and dosage. Long-term exposure studies are necessary to fully understand the implications for human health.
Q & A
Basic: What synthetic routes are effective for preparing hafnium(IV) complexes with substituted cyclopentadienyl ligands?
Methodological Answer:
Hafnium(IV) complexes with cyclopentadienyl ligands are typically synthesized via ligand substitution reactions. For example, reacting hafnium tetrachloride (HfCl₄) with a sodium or lithium salt of the pentamethylcyclopentadienyl ligand (C₅Me₅⁻) in anhydrous tetrahydrofuran (THF) or toluene under inert conditions yields the target compound . Key steps include:
- Precursor Preparation : Use HfCl₄ (99.99% purity) as the hafnium source, purified via sublimation at 317°C to remove impurities .
- Ligand Exchange : Add Na(C₅Me₅) dropwise to HfCl₄ in THF at -78°C, followed by gradual warming to room temperature.
- Isolation : Filter the reaction mixture and recrystallize from dichloromethane/hexane to obtain pure crystals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
